molecular formula C17H18N6O2 B2999784 (E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035003-97-3

(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2999784
CAS No.: 2035003-97-3
M. Wt: 338.371
InChI Key: IZRUXZMHZADCPU-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a novel chemical entity designed for advanced pharmaceutical and biological research. This hybrid compound is synthesized from two key pharmacophores: a furan-2-yl chalcone backbone and a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine system linked via a piperazine ring . The chalcone moiety, characterized by its (E)-configured α,β-unsaturated ketone system, is a privileged structure in medicinal chemistry known to confer various biological activities . The 1,2,4-triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocycle of significant interest in drug discovery for its diverse pharmacological potential . The incorporation of a piperazine linker is a common strategy to modulate the molecule's physicochemical properties, solubility, and ability to interact with biological targets. This compound is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to conduct their own safety and efficacy evaluations before handling.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-13-19-20-17-16(18-6-7-23(13)17)22-10-8-21(9-11-22)15(24)5-4-14-3-2-12-25-14/h2-7,12H,8-11H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRUXZMHZADCPU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazolo[4,3-a]pyrazine core, followed by modifications to introduce piperazine and furan moieties. The synthetic routes often utilize techniques such as:

  • Condensation reactions to form the triazole ring.
  • Alkylation to introduce side chains.
  • Cyclization processes to stabilize the structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin. The mechanism of action is hypothesized to involve interactions with bacterial DNA gyrase, leading to inhibition of bacterial growth .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A study evaluated various triazolo[4,3-a]pyrazine derivatives for their antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One derivative exhibited IC50 values of 0.98 µM against A549 cells, indicating strong antiproliferative activity. Mechanistic studies revealed that it induced apoptosis in cancer cells through modulation of intracellular signaling pathways .

Structure–Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their structural features. Key findings regarding SAR include:

  • Substituents on the triazole ring significantly influence antibacterial potency; electron-donating groups tend to enhance activity.
  • The presence of a piperazine moiety appears to improve solubility and bioavailability.

A summary table of some derivatives and their biological activities is presented below:

CompoundActivity TypeMIC/IC50 ValueTarget Organism/Cell Line
2eAntibacterial32 µg/mL (S. aureus), 16 µg/mL (E. coli)Bacterial strains
17lAnticancer0.98 µM (A549)Lung cancer cell line
17lKinase Inhibitionc-Met IC50 = 26 nMc-Met signaling pathway

Case Studies

Several case studies have been documented regarding the efficacy of triazolo[4,3-a]pyrazine derivatives:

  • Case Study on Antibacterial Activity : A recent investigation synthesized various derivatives and tested them against both Gram-positive and Gram-negative bacteria. The most promising compounds showed a clear correlation between structural modifications and increased antibacterial activity.
  • Case Study on Anticancer Effects : Another study focused on the antiproliferative effects of these compounds in vitro. The results indicated that compounds targeting specific kinases could effectively inhibit tumor growth in various cancer models.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Biological/Physicochemical Properties References
Target Compound Triazolo[4,3-a]pyrazine 3-methyl, piperazine, (E)-enone bridge, furan-2-yl Potential adenosine receptor interaction; moderate polarity due to furan Inferred
8-amino-6-(4-(2-aminoethoxy)phenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one () Triazolo[4,3-a]pyrazine 8-amino, 2-phenyl, 4-(2-aminoethoxy)phenyl Enhanced solubility via aminoethoxy group
(E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocin-2-yl)-prop-2-en-1-one (Ev3) Triazole Ferrocene-enone, 3-chloro-4-fluorophenyl Electrochemical activity; bulky substituent limits diffusion
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Ev8) Triazole Dichlorophenyl-dioxolane, piperazine, isopropyl-triazolone Antifungal (inferred from dichlorophenyl motif)
1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () Pyrazoline Thienyl, nitro-phenyl Electroluminescent properties; sulfur enhances stability

Key Differences and Implications

  • Triazolo-pyrazine Core vs. Triazole/Triazolone: The target’s triazolo[4,3-a]pyrazine core is structurally distinct from triazoles (Ev3, Ev8) and pyrazolines (Ev2).
  • Substituent Effects: The 3-methyl group on the triazolo-pyrazine may improve metabolic stability compared to bulkier groups (e.g., ferrocene in Ev3) . The furan-2-yl terminus offers electron-rich aromaticity, contrasting with thienyl (Ev2) or dichlorophenyl (Ev8). Furan’s lower lipophilicity may reduce membrane permeability but enhance solubility . This could allow covalent inhibition of target proteins .
  • Piperazine Linker : Present in both the target and Ev8, piperazine enhances solubility and conformational flexibility, facilitating interactions with hydrophobic binding pockets .

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